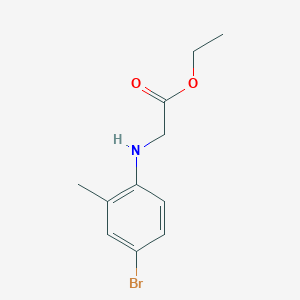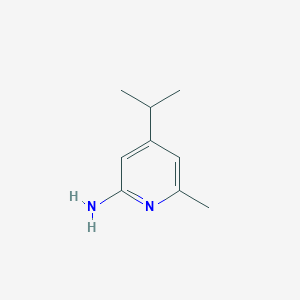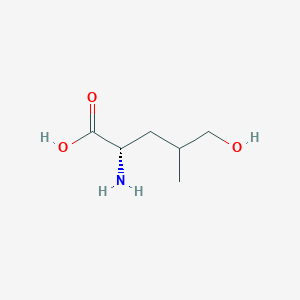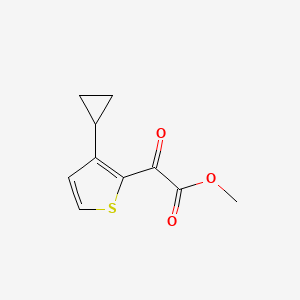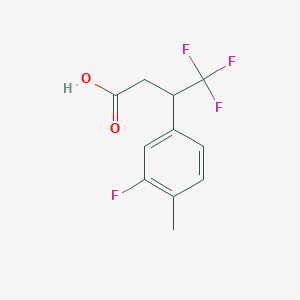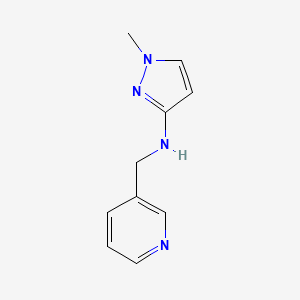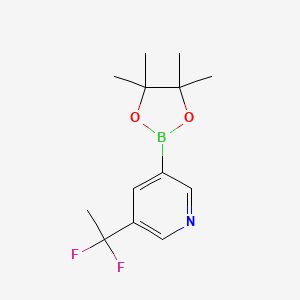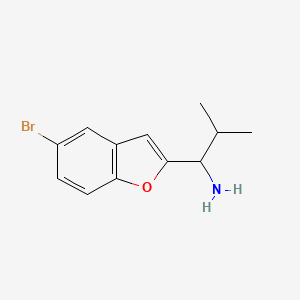
1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.
Méthodes De Préparation
The synthesis of 1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine typically involves several stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . The subsequent introduction of the amine group can be achieved through reductive amination or other amination techniques.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action of 1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-Bromobenzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives, such as:
1-(5-Bromobenzofuran-2-yl)-2-mesitylethanoneoxime: This compound has a similar benzofuran core but differs in its functional groups, leading to different chemical and biological properties.
1-(5-Bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime: Another benzofuran derivative with distinct functional groups, offering unique applications and properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block in the synthesis of novel compounds with diverse applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C12H14BrNO |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H14BrNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3 |
Clé InChI |
WBYCRIBURDQFHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)
![3-(aminomethyl)-5-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-onehydrochloride](/img/structure/B13541548.png)
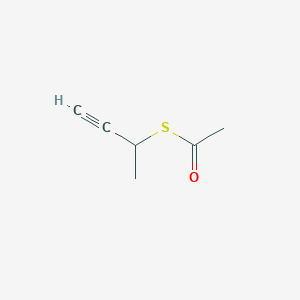
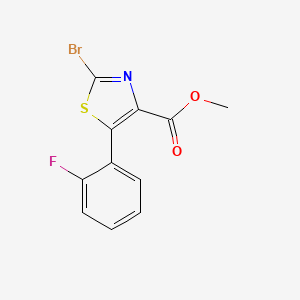
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
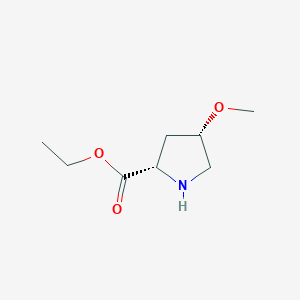
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
